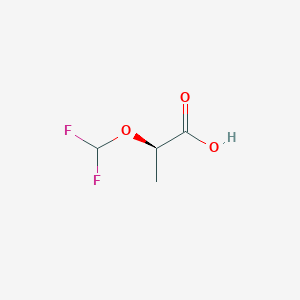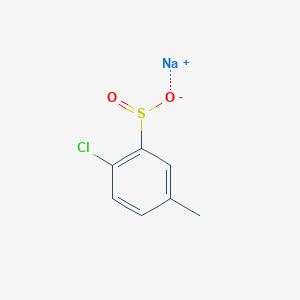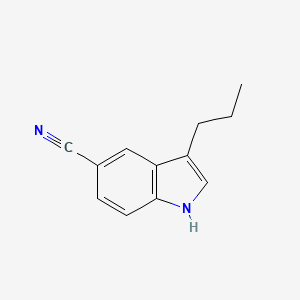
4-ethyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazonoyl halides with appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole or pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
4-ethyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-ethyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole and pyridazine derivatives, such as:
- 5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid ethyl ester
- 2-(4-acetylphenyl)isoindoline-1,3-dione
Uniqueness
4-ethyl-5-(pyridazin-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a triazole ring and a pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H9N5S |
|---|---|
Poids moléculaire |
207.26 g/mol |
Nom IUPAC |
4-ethyl-3-pyridazin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H9N5S/c1-2-13-7(11-12-8(13)14)6-3-4-9-10-5-6/h3-5H,2H2,1H3,(H,12,14) |
Clé InChI |
NXFZWRZTFFJKCQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NNC1=S)C2=CN=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13202453.png)


![4'-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13202462.png)

![{[4,5-dibromo-1-(propan-2-yl)-1H-imidazol-2-yl]methyl}(methyl)amine](/img/structure/B13202473.png)
![N-[1-(furan-2-yl)ethyl]cyclopropanamine](/img/structure/B13202481.png)

![5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13202491.png)
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13202498.png)



